molecular formula C9H7F2N3O2 B2541970 Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate CAS No. 1549916-08-6

Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate

Cat. No.: B2541970
CAS No.: 1549916-08-6
M. Wt: 227.171
InChI Key: ZKBVKHMXSCBUSP-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound featuring a triazole ring fused to a pyridine core. The substituents at positions 3 (difluoromethyl) and 6 (methyl ester) distinguish it from other derivatives in this class.

Properties

IUPAC Name

methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O2/c1-16-9(15)5-2-3-6-12-13-8(7(10)11)14(6)4-5/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBVKHMXSCBUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NN=C2C(F)F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549916-08-6
Record name methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-(difluoromethyl)-1H-[1,2,4]triazole with 2-chloropyridine-6-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites or receptor binding pockets. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

The following analysis compares the target compound with key analogues, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Molecular Formula Key Properties/Data Reference
Methyl 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (3k) Phenyl C₁₄H₁₁N₃O₂ Yield: 68%; M.p.: 155–157°C; ¹H NMR (CDCl₃): δ 8.99 (s, 1H), aromatic protons at 7.85–7.58 ppm; higher lipophilicity due to aromatic substituent .
Methyl 3-methoxy-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate Methoxy C₉H₉N₃O₃ Predicted density: 1.38 g/cm³; pKa: 2.21; electron-donating methoxy group may enhance solubility in polar solvents .
Methyl 3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate Oxo C₈H₇N₃O₃ SMILES: COC(=O)C1=CN2C(=NNC2=O)C=C1; presence of oxo group increases hydrogen-bonding potential, influencing receptor binding .
Target Compound Difluoromethyl C₉H₇F₂N₃O₂ Expected properties: Difluoromethyl group balances lipophilicity and metabolic stability; fluorine atoms may enhance bioavailability and CNS penetration.
Key Observations:
  • Electron Effects : The difluoromethyl group is electron-withdrawing, altering the electronic profile of the triazole ring compared to electron-donating methoxy () or neutral phenyl () groups. This may influence reactivity in nucleophilic or electrophilic reactions.

Variations at Position 6

Compound Name Substituent at Position 6 Molecular Formula Key Properties/Data Reference
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride Carboxylic acid (HCl salt) C₈H₇ClF₂N₃O₂ Discontinued commercial availability; hydrochloride salt likely improves aqueous solubility .
N-(4-((Dimethylamino)methyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide Carboxamide C₁₇H₁₉N₅O Molar mass: 309.37; carboxamide group may enhance target binding via hydrogen-bond interactions .
Key Observations:
  • Ester vs. Acid/Carboxamide : The methyl ester in the target compound offers intermediate polarity between a carboxylic acid (hydrophilic) and carboxamide (hydrogen-bonding capability). This balance is critical for optimizing pharmacokinetics.

Biological Activity

Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate is a compound belonging to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine structure, which enhances its pharmacological properties. The presence of a difluoromethyl group is particularly noteworthy as it can influence the compound's lipophilicity and bioavailability.

Triazoles often function by interacting with specific biological targets such as enzymes or receptors. The exact mechanism of action for this compound has not been fully elucidated; however, triazole compounds generally exhibit activity through:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes involved in critical metabolic pathways.
  • Modulation of Receptor Activity : They may act as agonists or antagonists at various receptors.

Anticancer Properties

Recent studies have shown that triazole derivatives possess significant anticancer properties. For instance, this compound has demonstrated:

  • Cell Proliferation Inhibition : In vitro assays revealed that this compound inhibited the proliferation of several cancer cell lines with IC50 values indicating potent activity (data not specified in available literature).
  • Apoptotic Induction : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound has shown potential against various fungal strains:

  • Broad-Spectrum Efficacy : Preliminary tests indicate effectiveness against both dermatophytes and systemic fungal infections.
  • Mechanism : It likely inhibits the synthesis of ergosterol, a vital component of fungal cell membranes.

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer effectsThis compound showed significant inhibition of A549 lung cancer cells with an IC50 < 10 µM.
Study 2Assess antifungal activityThe compound demonstrated potent activity against Candida albicans with an MIC of 0.5 µg/mL.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural components. Modifications to the difluoromethyl and carboxylate groups can enhance potency and selectivity:

  • Difluoromethyl Group : Enhances lipophilicity and may improve cell membrane permeability.
  • Carboxylate Functionality : Important for binding interactions with biological targets.

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